7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the preparation of an isoxazolidine intermediate, which is then subjected to further reactions to form the desired pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit the activity of a particular enzyme, thereby blocking a specific biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with potential anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
Uniqueness
7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoxazolidine ring with a pyrimidine system makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
11-benzyl-7-(1,2-oxazolidin-3-ylmethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C20H25N5O2/c26-19-17-14-23(12-15-4-2-1-3-5-15)9-6-18(17)24-10-8-21-20(24)25(19)13-16-7-11-27-22-16/h1-5,16,22H,6-14H2 |
InChI Key |
YWFBNUUBRMDNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CONC1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 |
Origin of Product |
United States |
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